molecular formula C9H10N4O3 B11824873 4'-Nitroacetophenone semicarbazone

4'-Nitroacetophenone semicarbazone

Cat. No.: B11824873
M. Wt: 222.20 g/mol
InChI Key: IPWIWSSRLKCYGQ-WDZFZDKYSA-N
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Description

4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of semicarbazone formed by the condensation reaction between 4’-nitroacetophenone and semicarbazide. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Nitroacetophenone semicarbazone typically involves the reaction of 4’-nitroacetophenone with semicarbazide hydrochloride in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitroacetophenone semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-Nitroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s nitro group plays a crucial role in its reactivity, undergoing reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

  • 4’-Aminoacetophenone semicarbazone
  • 4’-Hydroxyacetophenone semicarbazone
  • 4’-Methoxyacetophenone semicarbazone

Comparison: 4’-Nitroacetophenone semicarbazone is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group can undergo reduction to form amino derivatives, which may exhibit different pharmacological properties. Additionally, the presence of the nitro group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

[(Z)-1-(4-nitrophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-

InChI Key

IPWIWSSRLKCYGQ-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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